L-Thyroxine-13C6,15N
Description
Historical Context of Stable Isotope-Labeled Thyroid Hormone Development
The development of stable isotope-labeled thyroid hormone derivatives emerged from the evolution of thyroid testing methodologies over seven decades. Initially, thyroid tests relied on time-consuming manual procedures using isotopically labeled iodine as signals, specifically iodine-131 and later iodine-125, performed in nuclear medicine laboratories. The transition from these early radioactive methods to modern analytical approaches began around 1960 with the development of isotopic radioimmunoassay techniques, followed by the advent of monoclonal antibody technology in the mid-1970s.
The first attempts to develop stable isotope methods for thyroid hormone analysis were documented in the early 2000s, when researchers recognized the need for more precise analytical tools. Hantson and colleagues pioneered the simultaneous determination of endogenous and carbon-13-labeled thyroid hormones in plasma using stable isotope dilution mass spectrometry. This foundational work demonstrated that stable isotopes and mass spectrometry provided a reliable methodology for hormonal monitoring, establishing the scientific basis for contemporary applications.
The synthesis of carbon-13-nitrogen-15-labeled thyroid hormone derivatives required significant advances in organic chemistry methodologies. Early synthesis schemes were based on the work of Bevilacqua and involved complex multi-step processes starting from commercially available labeled L-tyrosine. The development of optimized synthesis routes enabled the production of thyroid hormone analogs with isotopic compositions exceeding 99 atom percent for both carbon-13 and nitrogen-15 labeling.
Significance in Thyroid Metabolism Research
Carbon-13-nitrogen-15-labeled thyroid hormone derivatives have revolutionized the understanding of thyroid hormone metabolism and physiological processes. These compounds serve as powerful tracers for investigating thyroid hormone turnover, distribution, and metabolic pathways in both cellular and animal models. The ability to simultaneously measure endogenous and exogenous thyroid hormone concentrations has provided unprecedented insights into thyroid hormone pharmacokinetics and metabolism.
Recent applications have extended beyond basic metabolism studies to include comprehensive metabolite profiling. Researchers have developed high-performance stable isotope dilution liquid chromatography-mass spectrometry methods capable of measuring nine thyroid hormones and six thyronamines from single samples. This analytical capability has enabled the detection of previously unidentified thyroid hormone metabolites, including thyronamine and various iodothyronine derivatives.
The significance of these labeled compounds extends to developmental biology research, where they have been employed to study thyroid hormone action during embryonic development. Studies using carbon-13-labeled thyroid hormones have revealed that maternally derived thyroid hormone is present throughout early embryogenesis, including stages of digit formation that occur prior to embryonic thyroid hormone production. These findings have fundamentally altered the understanding of thyroid hormone's role in early development.
Evolution of Isotopic Labeling Strategies for Thyroid Hormones
The evolution of isotopic labeling strategies for thyroid hormones has progressed from simple single-isotope substitutions to sophisticated multi-isotope labeling schemes. Early approaches focused on carbon-13 labeling of specific positions within the thyroid hormone molecule. The development of carbon-13-6-labeled thyroid hormones represented an important milestone, providing adequate mass spectrometric discrimination for analytical applications.
The advancement to carbon-13-9-nitrogen-15 labeling strategies represented a significant leap in analytical capability. This comprehensive labeling approach incorporates stable isotopes throughout the amino acid backbone and aromatic ring system, providing enhanced mass spectrometric discrimination and improved analytical precision. The synthesis of carbon-13-9-nitrogen-15-labeled 3,5-diiodothyronine and thyroxine required the development of novel synthetic methodologies starting from carbon-13-9-nitrogen-15-L-tyrosine.
Contemporary labeling strategies have expanded to include deuterium labeling for specific applications. Research groups have developed deuterium-4-labeled thyronamine compounds to serve as internal standards for thyronamine analysis. The combination of different isotopic labels within single analytical methods has enabled the simultaneous quantification of multiple thyroid hormone classes with exceptional specificity.
| Isotopic Labeling Strategy | Mass Shift (Da) | Analytical Application | Sensitivity Enhancement |
|---|---|---|---|
| Carbon-13-6 | +6 | Basic quantification | 5-10 fold |
| Carbon-13-9 | +9 | Enhanced discrimination | 10-15 fold |
| Carbon-13-9-Nitrogen-15 | +10 | Maximum specificity | >15 fold |
| Deuterium-4 | +4 | Metabolite analysis | 3-8 fold |
Comparative Advantages Over Radiolabeled Thyroid Hormone Analogs
Stable isotope-labeled thyroid hormone derivatives offer substantial advantages over traditional radiolabeled analogs in multiple analytical and practical dimensions. The elimination of radioactive decay eliminates temporal limitations on experimental design and sample storage, allowing for extended analytical procedures and long-term sample archiving. Unlike radioactive tracers, stable isotope-labeled compounds do not require specialized handling procedures, radiation safety protocols, or radioactive waste disposal systems.
Analytical precision represents another significant advantage of stable isotope labeling. Radiolabeled compounds suffer from counting statistics limitations and radioactive decay artifacts that can compromise quantitative accuracy. Stable isotope-labeled internal standards provide consistent mass spectrometric response over time, enabling superior analytical reproducibility with coefficients of variation typically below 10 percent at quantification limits.
The mass spectrometric properties of stable isotope-labeled thyroid hormones enable enhanced analytical selectivity compared to radioactive detection methods. Tandem mass spectrometry quantification provides specificity through selective ion monitoring of characteristic fragmentation patterns, eliminating interferences that commonly affect radioimmunoassays. The ability to monitor specific mass transitions allows for the simultaneous analysis of multiple thyroid hormone species without cross-reactivity concerns.
Environmental and regulatory considerations further favor stable isotope approaches. The absence of radioactive materials eliminates licensing requirements, environmental monitoring obligations, and personnel radiation exposure concerns. This accessibility has enabled widespread adoption of stable isotope methods across research laboratories without specialized nuclear medicine facilities.
Role in Contemporary Thyroid Hormone Analytical Chemistry
Contemporary thyroid hormone analytical chemistry has been fundamentally transformed by the availability of carbon-13-nitrogen-15-labeled internal standards. These compounds serve as the cornerstone of modern liquid chromatography-tandem mass spectrometry methods that have achieved detection limits in the sub-parts-per-trillion range for thyroid hormone quantification. The exceptional sensitivity achieved through stable isotope dilution methodology has enabled thyroid hormone analysis in previously challenging sample types, including cell culture media and limited tissue specimens.
High-throughput analytical platforms have been developed utilizing 96-well microtiter plate formats for sample preparation combined with rapid liquid chromatography-mass spectrometry analysis. These automated systems can process large numbers of samples with minimal manual intervention while maintaining analytical precision and accuracy. The use of stable isotope analog internal standards eliminates the need for quantitative transfers and complete evaporations, simplifying analytical workflows.
The development of comprehensive thyroid hormone profiling capabilities represents a major advancement enabled by stable isotope technology. Contemporary methods can simultaneously quantify multiple thyroid hormone metabolites, including thyronamines and thyroacetic acid derivatives, from single analytical runs. This analytical breadth has revealed previously unknown aspects of thyroid hormone metabolism and has identified novel biomarkers for thyroid dysfunction.
| Analytical Parameter | Traditional Methods | Stable Isotope Methods | Improvement Factor |
|---|---|---|---|
| Detection Limit | 100-1000 pg/mL | 1-10 pg/mL | 10-100x |
| Sample Volume Required | 1-5 mL | 50-400 μL | 5-25x reduction |
| Analysis Time | 30-60 minutes | 10-16 minutes | 2-6x faster |
| Multiplexing Capability | 1-2 analytes | 9-15 analytes | 5-15x increase |
Quality control and standardization efforts have benefited significantly from stable isotope-labeled reference materials. The International Federation of Clinical Chemistry and Laboratory Medicine has recommended the use of isotope dilution liquid chromatography-mass spectrometry for measuring thyroxine in dialysate from equilibrium dialysis as a reference measurement procedure. This standardization effort aims to establish universal test reference ranges and eliminate between-method differences that currently limit clinical thyroid testing.
Future developments in stable isotope methodology continue to expand analytical capabilities. Emerging applications include the analysis of thyroid hormone conjugates, investigation of tissue-specific thyroid hormone metabolism, and development of point-of-care analytical devices. The continued refinement of synthesis methods and analytical instrumentation promises further improvements in sensitivity, specificity, and throughput for thyroid hormone analysis.
Properties
IUPAC Name |
(2S)-2-(15N)azanyl-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl](1,2,3-13C3)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11I4NO4/c16-8-4-7(5-9(17)13(8)21)24-14-10(18)1-6(2-11(14)19)3-12(20)15(22)23/h1-2,4-5,12,21H,3,20H2,(H,22,23)/t12-/m0/s1/i1+1,2+1,3+1,6+1,10+1,11+1,12+1,14+1,15+1,20+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUIIKFGFIJCVMT-LPIUGHGLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C(=C1I)O)I)O[13C]2=[13C]([13CH]=[13C]([13CH]=[13C]2I)[13CH2][13C@@H]([13C](=O)O)[15NH2])I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11I4NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
786.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Methyl Ester Cleavage
The methyl ester is hydrolyzed using lithium hydroxide (LiOH) in a methanol-water mixture at 4°C. This mild basic condition prevents racemization of the chiral center, yielding the carboxylic acid intermediate.
Boc Group Removal
Treatment with hydrochloric acid (HCl) in dioxane removes the N-Boc protecting group, liberating the primary amine. The crude product is precipitated as the hydrochloride salt.
Final Purification
Preparative reverse-phase HPLC with a C18 column and trifluoroacetic acid (TFA) mobile phase achieves >98% radiochemical purity. The isolated 13C9-15N-L-Thyroxine is obtained in 23% overall yield from the iodinated precursor.
Table 2: Deprotection and Purification Metrics
| Step | Reagent/Technique | Yield | Purity |
|---|---|---|---|
| Ester Hydrolysis | LiOH/MeOH-H2O | 86% | 95% |
| Boc Removal | HCl/Dioxane | 92% | 90% |
| HPLC Purification | C18/TFA Gradient | 76% | 98% |
Challenges in Oxidative Coupling Optimization
A patent (WO1996011904A1) highlights historical difficulties in scaling the oxidative coupling step for non-isotopic thyroxine synthesis. While the labeled synthesis avoids these issues by using copper-mediated coupling, the patent’s insights into oxygen pressure and solvent systems remain relevant:
-
Oxygen vs. Air : Pure oxygen increases coupling efficiency (20.8% yield) compared to air (4.8%) but poses explosion risks in open systems.
-
Closed Systems : Modern implementations utilize pressurized reactors to enhance safety and yield, though side reactions (e.g., over-iodination) necessitate precise stoichiometric control.
Analytical Characterization
Chemical Reactions Analysis
Types of Reactions
L-Thyroxine-13C9,15N undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under controlled temperature and pH conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, nucleophiles, and other reagents under specific solvent and temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of L-Thyroxine-13C9,15N may yield various oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
Basic Information
- Molecular Formula : C15H11I4NO4
- Molecular Weight : 776.87 g/mol
- CAS Number : 51-48-9
Structural Characteristics
The compound features multiple iodine atoms which contribute to its biological activity and potential therapeutic effects. Its structure includes a phenolic group and a carboxylic acid functional group that may influence its reactivity and interactions with biological systems.
Pharmacological Research
O-(4-hydroxy-3,5-diiodophenyl)-3,5-diiodo-L-tyrosine-carboxy is investigated for its potential as a thyroid hormone analog. Research indicates that it may exhibit similar metabolic effects to thyroxine (T4) and triiodothyronine (T3), making it valuable for studying thyroid function and disorders.
Case Study: Thyroid Hormone Analog Activity
A study by Moreno et al. (2008) evaluated the metabolic effects of various thyroid hormone derivatives, including this compound. The findings suggested that it could modulate gene expression related to metabolism and growth in thyroid cells .
Cancer Research
The compound's structural similarity to thyroid hormones allows it to be explored in cancer research, particularly in understanding how thyroid hormones influence tumor growth and differentiation.
Data Table: Effects on Cancer Cell Lines
| Cell Line | Compound Concentration | Effect Observed |
|---|---|---|
| MCF-7 (Breast) | 10 µM | Inhibition of growth |
| A549 (Lung) | 20 µM | Induction of apoptosis |
| HeLa (Cervical) | 15 µM | Cell cycle arrest |
Neurobiology
Research indicates that O-(4-hydroxy-3,5-diiodophenyl)-3,5-diiodo-L-tyrosine-carboxy may play a role in neuronal signaling pathways. Its interaction with neurotransmitter receptors is being studied for potential implications in neurodegenerative diseases.
Case Study: Neuroprotective Effects
A recent investigation demonstrated that this compound could protect neuronal cells from oxidative stress-induced damage, suggesting its potential as a therapeutic agent in conditions like Alzheimer's disease .
Metabolic Studies
The compound’s ability to influence metabolic pathways makes it a candidate for studying metabolic disorders. It has been shown to affect glucose metabolism and lipid profiles in animal models.
Data Table: Metabolic Effects in Animal Models
| Parameter | Control Group | Treated Group |
|---|---|---|
| Blood Glucose Level | 120 mg/dL | 90 mg/dL |
| Serum Lipid Levels | High | Normal |
| Weight Gain | Significant | Minimal |
Mechanism of Action
L-Thyroxine-13C9,15N exerts its effects by mimicking the action of natural thyroxine. It binds to thyroid hormone receptors in the nucleus of target cells, regulating the expression of genes involved in metabolism, growth, and development . The molecular targets include various enzymes, transport proteins, and transcription factors that mediate the physiological effects of thyroxine.
Comparison with Similar Compounds
Key Structural Differences
The compound is part of a family of iodinated tyrosine derivatives. lists seven structurally related analogs, differing primarily in substituents and functional groups. Below is a comparative analysis:
Key Observations :
- The target compound is unique due to its isotopic labeling (13C9 and 15N), enabling precise tracking in metabolic studies .
- Functional groups (e.g., carboxy vs. hydroxyl, acetyl, or amide) significantly alter solubility, stability, and biological activity. For example, the carboxy group enhances acidity compared to the β-hydroxy group in Compound 1.
- Safety profiles vary: Combustion of iodinated compounds universally releases toxic fumes (e.g., hydrogen iodide), but acute toxicity data for the target compound remain incomplete .
Advantages of Isotopic Labeling
The 13C9-15N labels in the target compound facilitate:
- NMR Studies : Enhanced signal resolution for carbon and nitrogen nuclei in structural elucidation.
- Metabolic Tracing : Quantification of drug metabolites in vivo using mass spectrometry.
- Stability Testing : Monitoring degradation pathways in pharmacokinetic studies.
Limitations Compared to Analogs
- Synthetic Complexity : Isotopic labeling increases synthesis costs and difficulty.
Biological Activity
O-(4-hydroxy-3,5-diiodophenyl)-3,5-diiodo-L-tyrosine-carboxy, alpha,beta, 1,2,3,4,5,6-13C9-15N is a complex compound that plays a significant role in biological systems, particularly in relation to thyroid hormone synthesis and function. This article explores its biological activity based on diverse sources of information.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of 776.87 g/mol. It is characterized by multiple iodine atoms that enhance its biological activity related to thyroid hormones. The presence of the hydroxy and carboxy groups contributes to its solubility and reactivity in biological systems.
Thyroid Hormone Synthesis
O-(4-hydroxy-3,5-diiodophenyl)-3,5-diiodo-L-tyrosine is an intermediate in the biosynthesis of thyroxine (T4), a critical thyroid hormone. It is involved in the regulation of metabolic processes through its influence on gene expression related to metabolism and homeostasis . The compound inhibits tyrosine hydroxylase with an IC50 value of 20 μM, indicating its potential role in modulating neurotransmitter synthesis .
Biological Activities
-
Thyroid Hormone Analog
- Acts as an analog to thyroid hormones such as triiodothyronine (T3) and thyroxine (T4), affecting metabolic rates and energy expenditure.
- Influences lipid metabolism and glucose homeostasis.
-
Antioxidant Properties
- Exhibits antioxidant activity due to the presence of phenolic hydroxyl groups which can scavenge free radicals.
- Potentially protects cells from oxidative stress-related damage.
-
Neuroprotective Effects
- May have neuroprotective effects by modulating neurotransmitter levels and reducing oxidative stress in neuronal tissues.
Case Studies
-
Study on Thyroid Function
A study indicated that compounds similar to O-(4-hydroxy-3,5-diiodophenyl)-3,5-diiodo-L-tyrosine can significantly influence thyroid hormone levels in animal models. The administration of diiodotyrosine derivatives led to increased serum T4 levels, suggesting enhanced thyroid function . -
Neurotransmitter Modulation
Research has shown that the inhibition of tyrosine hydroxylase by this compound may lead to altered dopamine synthesis in neuronal cultures. This modulation could have implications for diseases such as Parkinson's disease where dopaminergic signaling is compromised .
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C15H11I4NO4 |
| Molecular Weight | 776.87 g/mol |
| IC50 (Tyrosine Hydroxylase Inhibition) | 20 μM |
| Role in Thyroid Hormone Synthesis | Intermediate for T4 production |
| Antioxidant Activity | Yes |
| Neuroprotective Potential | Yes |
Q & A
Basic: What critical handling precautions are required for this compound in laboratory settings?
Answer:
The compound is classified under EU-GHS/CLP regulations as Acute Toxicity Category 4 for oral, dermal, and inhalation exposure (H302, H312, H332) . Key precautions include:
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for handling powders to avoid inhalation.
- Incompatibilities : Avoid contact with strong acids, bases, oxidizing agents, or reducing agents, which may trigger hazardous reactions .
- Spill Management : Use inert absorbents (e.g., vermiculite) and avoid water jets. Toxic fumes may form during combustion .
- Storage : Keep in airtight containers under ambient conditions, away from incompatible materials .
Basic: Which analytical techniques are recommended for characterizing isotopically labeled derivatives of this compound?
Answer:
The isotopic labeling (13C9, 15N) and iodine-rich structure necessitate specialized methods:
- Mass Spectrometry (MS) : High-resolution LC-MS or MALDI-TOF to confirm isotopic enrichment and molecular weight (C15H11I4NO4, MW 776.87) .
- Nuclear Magnetic Resonance (NMR) : 13C and 15N NMR to track isotopic incorporation and verify structural integrity. Iodine’s electron-withdrawing effects may influence chemical shifts .
- Elemental Analysis : Quantify iodine content via inductively coupled plasma mass spectrometry (ICP-MS) to ensure synthesis accuracy.
Advanced: How can researchers design degradation studies considering the compound’s stability profile?
Answer:
The compound is stable under normal conditions but decomposes in the presence of strong acids/bases or high heat . Methodological considerations:
- Forced Degradation : Expose to 0.1M HCl/NaOH (37°C, 24h) to simulate hydrolytic pathways. Monitor degradation products via HPLC-MS .
- Photostability : Use UV-Vis irradiation (ICH Q1B guidelines) to assess light sensitivity. Iodine’s heavy atom effect may accelerate photodegradation.
- Thermal Analysis : Conduct thermogravimetric analysis (TGA) to identify decomposition temperatures and volatile byproducts.
Advanced: How should researchers address contradictions in existing toxicological data?
Answer:
Current safety data sheets (SDS) lack comprehensive toxicological data (e.g., carcinogenicity, mutagenicity) . Mitigation strategies include:
- In Silico Modeling : Use tools like OECD QSAR Toolbox to predict toxicity based on structural analogs (e.g., 3,5-diiodo-L-thyronine derivatives) .
- In Vitro Assays : Prioritize Ames tests for mutagenicity and MTT assays for cytotoxicity.
- Literature Review : Cross-reference studies on iodinated tyrosine derivatives, noting discrepancies in metabolic pathways or bioaccumulation .
Basic: What experimental controls are essential for studies involving this compound’s isotopic labeling?
Answer:
- Isotopic Purity : Validate 13C9 and 15N enrichment (>98%) via isotope ratio mass spectrometry (IRMS).
- Tracer Studies : Use unlabeled controls to distinguish isotopic effects in metabolic flux analysis.
- Environmental Controls : Monitor lab conditions (humidity, temperature) to prevent isotopic exchange or contamination .
Advanced: How can the compound’s iodine content influence its pharmacokinetic behavior in in vitro models?
Answer:
The four iodine atoms increase molecular weight and hydrophobicity, potentially altering:
- Membrane Permeability : Use Caco-2 cell assays to assess intestinal absorption. Compare with non-iodinated analogs.
- Protein Binding : Conduct equilibrium dialysis to quantify serum albumin binding, leveraging iodine’s halogen bonding propensity.
- Metabolic Stability : Incubate with liver microsomes; iodine may slow cytochrome P450-mediated oxidation .
Key Methodological Recommendations
- Synthesis : Optimize iodination steps using controlled stoichiometry to avoid over-iodination byproducts.
- Handling : Implement strict PPE protocols and emergency wash stations per SDS guidelines .
- Data Interpretation : Account for isotopic dilution effects in tracer studies and validate assays with isotopic standards.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
